molecular formula C15H10N2O2 B8239015 4-(4-Nitrophenyl)quinoline

4-(4-Nitrophenyl)quinoline

Cat. No.: B8239015
M. Wt: 250.25 g/mol
InChI Key: PMHDSQDSKJSXND-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)quinoline (CAS 1447234-78-7) is an organic compound with a molecular formula of C 15 H 10 N 2 O 2 and a molecular weight of 250.25 g/mol . This chemical features a quinoline core linked to a 4-nitrophenyl group, a structure of significant interest in medicinal chemistry research. Quinoline derivatives are extensively investigated for their role as inhibitors of DNA methyltransferases (DNMTs), key enzymes in the field of epigenetics . DNMTs catalyze DNA methylation, an epigenetic modification involved in the control of gene expression, and their dysregulation is implicated in tumorigenesis . Compounds based on the quinoline scaffold, such as the well-studied SGI-1027, have been identified as potent non-nucleoside inhibitors that can degrade DNMT1, DNMT3A, and DNMT3B, leading to the re-expression of silenced tumor suppressor genes in cancer cells . The structure-activity relationship (SAR) studies suggest that the quinoline moiety is crucial for interacting with the enzyme's catalytic pocket, making this compound a valuable scaffold for designing and developing novel epigenetic probes and therapeutic agents . This product is intended for research purposes only in laboratory settings. Handling and Safety: Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. The compound is classified with the signal word "Warning" and may cause skin and eye irritation (H315-H319) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-17(19)12-7-5-11(6-8-12)13-9-10-16-15-4-2-1-3-14(13)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDSQDSKJSXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Nitrophenyl Quinoline and Its Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering efficiency and atom economy by combining three or more reactants in a single step. These strategies are particularly well-suited for the construction of complex heterocyclic scaffolds like quinolines.

One-Pot Three-Component Condensations

One-pot three-component condensations represent a highly efficient and straightforward approach to the synthesis of polysubstituted quinolines. These reactions typically involve the condensation of an aniline (B41778), an aldehyde, and a third component which can be an alkyne or a ketone. For the synthesis of 4-(4-nitrophenyl)quinoline, a common strategy involves the reaction of an aniline, 4-nitrobenzaldehyde (B150856), and a suitable alkyne.

The general scheme for this reaction is as follows:

Aniline: Provides the nitrogen atom and one of the benzene (B151609) rings of the quinoline (B57606) core.

4-Nitrobenzaldehyde: Acts as the source for the 4-nitrophenyl substituent at the 4-position of the quinoline ring.

Alkyne: Provides the remaining two carbon atoms to complete the quinoline ring.

Various catalysts, including Lewis acids and Brønsted acids, have been employed to promote these reactions, often leading to high yields and good functional group tolerance. The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction.

Reactant 1Reactant 2Reactant 3CatalystSolventYield (%)
Aniline4-NitrobenzaldehydePhenylacetylenep-TSAWater69-95

This table presents a representative example of a one-pot three-component synthesis of a 4-aryl quinoline derivative. The specific yield for this compound may vary depending on the exact reaction conditions.

Tandem Reaction Sequences (e.g., Knoevenagel-Michael Addition)

Tandem, or domino, reactions offer an elegant approach to the synthesis of complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. The Knoevenagel condensation followed by a Michael addition is a powerful tandem sequence for the construction of various heterocyclic systems, including quinolines.

In the context of this compound synthesis, this strategy could involve the initial Knoevenagel condensation between an active methylene (B1212753) compound and 4-nitrobenzaldehyde to form a reactive Michael acceptor. Subsequent Michael addition of an aniline derivative to this intermediate, followed by intramolecular cyclization and aromatization, would yield the desired quinoline scaffold. The reaction is often facilitated by a base or an organocatalyst.

The sequence can be summarized as:

Knoevenagel Condensation: An active methylene compound reacts with 4-nitrobenzaldehyde.

Michael Addition: An aniline derivative adds to the resulting α,β-unsaturated compound.

Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic quinoline ring.

Mannich-Type Approaches for Quinoline Synthesis

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. This reaction and its variations can be adapted for the synthesis of quinoline derivatives. The core of the Mannich reaction is the formation of a β-amino carbonyl compound, known as a Mannich base.

In a Mannich-type approach to quinoline synthesis, the reaction proceeds through the formation of an iminium ion from the amine and aldehyde. This electrophilic species then reacts with an enolizable ketone or another nucleophile. For the synthesis of substituted quinolines, this can involve the reaction of an aniline, an aldehyde, and a ketone, leading to a cascade of reactions that ultimately form the quinoline ring. The mechanism involves the initial formation of a Schiff base, which then acts as an electrophile.

Classical and Contemporary Cyclization Reactions

Traditional named reactions remain fundamental to the synthesis of quinolines. Modern research focuses on improving these classical methods by introducing new catalysts, greener reaction conditions, and expanding their substrate scope.

Friedlander Synthesis and its Modern Applications

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically a ketone, to form a quinoline. This reaction can be catalyzed by either acids or bases.

For the synthesis of this compound, a plausible Friedländer approach would involve the reaction of 2-aminobenzophenone (B122507) with a compound that can provide the C2 and C3 atoms of the quinoline ring. A significant modern adaptation of this method involves the in situ generation of the 2-aminoaryl carbonyl compound from a more stable precursor, such as a 2-nitroaryl carbonyl compound. This domino nitro reduction-Friedländer heterocyclization offers a practical and efficient route to substituted quinolines.

Reactant 1Reactant 2Catalyst/Reducing AgentSolventYield (%)
2-NitrobenzaldehydePhenylacetonitrileFe/AcOHAcetic AcidHigh

This table illustrates a modified Friedländer synthesis where the 2-aminoaryl aldehyde is generated in situ. The specific yield for this compound would depend on the specific reactants and conditions.

Modern applications of the Friedländer synthesis often employ a variety of catalysts to improve efficiency and selectivity. These include:

Lewis acids: Such as trifluoroacetic acid and toluenesulfonic acid.

Solid acid catalysts: Including zeolites and sulfated zirconia.

Nanocatalysts: Offering high surface area and reactivity.

Ionic liquids: Serving as both solvent and catalyst, promoting green chemistry principles.

Microwave irradiation has also been successfully applied to accelerate the Friedländer synthesis, often in solvent-free conditions, further enhancing its environmental credentials.

Skraup Synthesis: Innovations and Green Adaptations

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.

To synthesize this compound via a Skraup-type reaction, a variation known as the Doebner-von Miller reaction is more applicable. This modification utilizes α,β-unsaturated carbonyl compounds instead of glycerol.

Innovations in the Skraup synthesis have focused on making the reaction conditions less harsh and more environmentally friendly. These "green" adaptations include:

Microwave-assisted synthesis: This technique significantly reduces reaction times and can sometimes eliminate the need for a strong oxidizing agent.

Use of ionic liquids: These can serve as recyclable solvents and catalysts, reducing the use of volatile organic compounds.

Solid acid catalysts: Replacing sulfuric acid with solid acid catalysts like niobium phosphate (B84403) can lead to cleaner reactions and easier product isolation.

Glycerol as a green solvent: Utilizing glycerol, a byproduct of biodiesel production, as a solvent aligns with the principles of green chemistry.

These modern adaptations aim to improve the safety, efficiency, and sustainability of this classical and versatile reaction for quinoline synthesis.

Doebner-Von Miller Reaction Pathways

The Doebner-Von Miller reaction is a versatile and widely used method for the synthesis of quinolines, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds. nih.gov This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by Brønsted or Lewis acids. nih.gov The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds through an aldol (B89426) condensation, a variation known as the Beyer method. nih.gov

The reaction mechanism has been a subject of debate, with a proposed fragmentation-recombination mechanism supported by carbon isotope scrambling experiments. nih.gov The process is believed to initiate with a nucleophilic conjugate addition of the aniline to the enone. nih.gov This is followed by a series of steps including fragmentation, recombination to form a conjugated imine, reaction with a second aniline molecule, electrophilic addition, and finally elimination and rearomatization to yield the quinoline product. nih.gov

A key challenge in the Doebner-Von Miller synthesis is controlling the regioselectivity, particularly when using substituted anilines. researchgate.net The reaction conditions, including the choice of acid catalyst and solvent, can significantly influence the outcome and yield of the desired quinoline derivative.

Table 1: Key Features of the Doebner-Von Miller Reaction
AspectDescriptionCitation
ReactantsAniline and α,β-unsaturated carbonyl compounds. nih.gov
CatalystsBrønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate). nih.gov
Key Mechanistic StepProposed fragmentation-recombination of an initial adduct. nih.gov
ChallengesControl of regioselectivity with substituted anilines. researchgate.net

Gould-Jacobs and Conrad-Limpach Synthesis Routes for Quinoline-4-ones

The Gould-Jacobs and Conrad-Limpach reactions are classical methods for the synthesis of quinoline-4-ones, which can be precursors to 4-substituted quinolines.

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxy methylenemalonic ester or an acyl malonic ester. This initial reaction is followed by a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. Subsequent saponification and decarboxylation yield the corresponding 4-hydroxyquinoline (B1666331). This method is particularly effective for anilines bearing electron-donating groups at the meta-position.

The Conrad-Limpach synthesis is another valuable route to 4-hydroxyquinolines. It involves the condensation of anilines with β-ketoesters to form a Schiff base intermediate. wikipedia.org This is followed by a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline product. wikipedia.org The reaction is a combination of an addition and a rearrangement reaction. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

Pfitzinger and Knorr Syntheses for Substituted Quinolines

The Pfitzinger and Knorr syntheses are established methods for preparing specific classes of substituted quinolines.

The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, is a chemical reaction of isatin (B1672199) with a base and a carbonyl compound to produce substituted quinoline-4-carboxylic acids. researchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. researchgate.net This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. researchgate.net A variation of this reaction, the Halberkann variant, involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. researchgate.net

The Knorr quinoline synthesis is an intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid, typically sulfuric acid. nih.govrsc.org This reaction proceeds through an electrophilic aromatic substitution followed by the elimination of water. nih.gov Under certain reaction conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. For example, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the 4-hydroxyquinoline. nih.gov

Combes Synthesis for Quinoline Ring Formation

The Combes quinoline synthesis is a classic method for preparing 2,4-disubstituted quinolines. mdpi.com It involves the acid-catalyzed condensation of an aniline with a β-diketone. mdpi.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. mdpi.com

The mechanism involves three main steps. First, the protonation of a carbonyl group of the β-diketone is followed by a nucleophilic attack from the aniline. mdpi.com Subsequent dehydration leads to the formation of a Schiff base. mdpi.com The second and rate-determining step is the annulation of the molecule. mdpi.com Finally, dehydration of the cyclized intermediate yields the substituted quinoline. mdpi.com A common acid catalyst used in this reaction is concentrated sulfuric acid. mdpi.com

A notable aspect of the Combes synthesis is its regioselectivity when unsymmetrical β-diketones are used. Studies have shown that the steric effects of the substituents on the diketone play a significant role in determining the final product. mdpi.com For instance, increasing the bulk of a substituent on the diketone can favor the formation of one regioisomer over the other. mdpi.com

Biere-Seelen, Dieckmann Condensation, Snieckus, and Camps Reactions for Quinoline Cores

Several other named reactions are valuable for the construction of the quinoline core and its derivatives.

The Biere-Seelen approach , developed in 1976, provides a pathway to quinoline-4-ones. nih.gov The synthesis commences with a Michael addition of methyl anthranilate to dimethylacetylenedicarboxylate, yielding an enamino ester. organic-chemistry.org This intermediate then undergoes cyclization in the presence of a strong base to form the quinolin-4-one. organic-chemistry.org

The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to yield β-keto esters. imperial.ac.uk While it is an intramolecular version of the Claisen condensation, it is a powerful tool for forming five- and six-membered rings, which is relevant to the synthesis of heterocyclic systems that can be precursors to or fused with quinoline rings. imperial.ac.ukquimicaorganica.org The reaction is initiated by the deprotonation of an α-carbon to an ester, forming an enolate that then attacks the other ester group in the molecule, leading to a cyclic β-keto ester after an acidic workup. imperial.ac.uk

The Snieckus reaction , more accurately described as a strategy, utilizes the concept of Directed ortho Metalation (DoM) . researchgate.net This powerful technique allows for the regioselective functionalization of aromatic rings. researchgate.net A Directed Metalation Group (DMG) on the aromatic ring, such as an amide or carbamate, directs a strong base (typically an organolithium reagent) to deprotonate the ortho position, creating a stabilized carbanion. researchgate.net This carbanion can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol. While not a direct quinoline ring-forming reaction itself, DoM is a crucial tool for the synthesis of highly substituted aromatic precursors that can then be cyclized to form complex quinoline derivatives.

The Camps quinoline synthesis (also known as the Camps cyclization) is a reaction in which an o-acylaminoacetophenone is treated with a hydroxide (B78521) ion to form two different hydroxyquinolines. researchgate.net The relative proportions of the resulting isomers are dependent on the reaction conditions and the structure of the starting material. researchgate.net The reaction proceeds via an intramolecular aldol-type condensation.

Table 2: Overview of Additional Synthetic Reactions for Quinoline Cores
ReactionDescriptionKey Intermediates/FeaturesCitation
Biere-Seelen ApproachSynthesis of quinoline-4-ones from methyl anthranilate and dimethylacetylenedicarboxylate.Enamino ester intermediate, base-catalyzed cyclization. nih.govorganic-chemistry.org
Dieckmann CondensationIntramolecular condensation of diesters to form cyclic β-keto esters.Enolate intermediate, useful for 5- and 6-membered ring formation. imperial.ac.ukquimicaorganica.org
Snieckus Reaction (DoM)Regioselective functionalization of aromatic rings ortho to a Directed Metalation Group (DMG).Organolithium intermediates, high regiocontrol. researchgate.net
Camps SynthesisBase-catalyzed cyclization of o-acylaminoacetophenones to hydroxyquinolines.Formation of isomeric hydroxyquinolines. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Expedited Quinoline Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions, including the synthesis of quinolines. mdpi.com The primary advantage of MAOS lies in its efficient and rapid heating of the reaction mixture, which often leads to significantly reduced reaction times, increased yields, and improved purity of the final products compared to conventional heating methods. nih.gov

The application of microwave irradiation has been successfully demonstrated in various classical quinoline syntheses. For instance, the Skraup reaction can be performed under microwave irradiation using an ionic liquid medium, offering a greener alternative to traditional conditions. Similarly, microwave-assisted procedures have been developed for other named reactions, often under solvent-free conditions, which further enhances the environmental friendliness of the synthesis. mdpi.com The ability to rapidly screen reaction conditions and optimize yields makes MAOS a valuable tool in the synthesis of diverse libraries of quinoline derivatives for medicinal chemistry applications. nih.gov

Regioselective and Chemoselective Derivatization of this compound Scaffolds

The functionalization of the this compound scaffold offers opportunities to modulate its physicochemical and biological properties. This requires careful consideration of both regioselectivity (where the new substituent is introduced) and chemoselectivity (which functional group reacts).

Regioselectivity: The this compound molecule presents two aromatic systems for potential derivatization: the quinoline ring system and the nitrophenyl ring.

On the Quinoline Ring: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, electrophilic substitution, when it occurs, typically favors positions 5 and 8 on the carbocyclic ring. For nucleophilic aromatic substitution, the pyridine (B92270) ring is activated, particularly at positions 2 and 4. The presence of the 4-nitrophenyl group will further influence the electron distribution and reactivity of the quinoline core. Transition metal-catalyzed C-H activation has become a powerful strategy for the regioselective functionalization of quinolines at various positions, offering a more versatile approach than traditional methods. organic-chemistry.org

On the Nitrophenyl Ring: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution on the phenyl ring. Therefore, electrophiles would be expected to react at the positions meta to the nitro group (i.e., positions 3' and 5'). Conversely, the nitro group strongly activates the phenyl ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. However, in this compound, the para position is occupied by the quinoline moiety.

Chemoselectivity: The presence of the nitro group offers a key handle for chemoselective transformations.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using a variety of reagents. mdpi.com This transformation is of great synthetic importance as the resulting 4-(4-aminophenyl)quinoline can serve as a versatile intermediate for further functionalization, such as amide bond formation or diazotization reactions. The choice of reducing agent is crucial to avoid the reduction of the quinoline ring. Common methods for the chemoselective reduction of aromatic nitro compounds include catalytic hydrogenation with specific catalysts or the use of reducing agents like tin(II) chloride or iron in acidic media. researchgate.net

Table 3: Predicted Regio- and Chemoselectivity of this compound
Reaction TypePredicted OutcomeRationaleCitation
Electrophilic Aromatic SubstitutionSubstitution on the quinoline ring at positions 5 and 8, or on the phenyl ring at positions meta to the nitro group.Directing effects of the quinoline nitrogen and the nitro group.
Nucleophilic Aromatic SubstitutionSubstitution on the quinoline ring at positions 2, or on the phenyl ring ortho to the nitro group.Activating effects of the quinoline nitrogen and the nitro group.
C-H ActivationFunctionalization at various positions of the quinoline ring depending on the catalyst and directing group.Versatility of transition metal catalysis. organic-chemistry.org
Chemoselective ReductionReduction of the nitro group to an amino group.High reactivity of the nitro group towards reduction. researchgate.netmdpi.com

Mechanistic Investigations of Quinoline Ring Formation Reactions

Detailed Reaction Mechanisms for Multicomponent Quinoline (B57606) Syntheses

The synthesis of 4-(4-Nitrophenyl)quinoline often employs multicomponent reactions, most notably the Friedländer annulation and its variations. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl group, such as 1-(4-nitrophenyl)ethan-1-one. Mechanistic studies have revealed two primary competing pathways for the initial stages of this reaction: one proceeding through an aldol (B89426) condensation and the other via the formation of a Schiff base. wikipedia.org

In the aldol condensation pathway , the reaction is initiated by the base-catalyzed enolization of the ketone component, 1-(4-nitrophenyl)ethan-1-one. The resulting enolate then attacks the carbonyl group of the 2-aminoaryl aldehyde, forming an aldol adduct. Subsequent dehydration of this adduct yields an α,β-unsaturated carbonyl compound.

Alternatively, the Schiff base pathway commences with the condensation of the amino group of the 2-aminoaryl aldehyde with the carbonyl group of the ketone to form a Schiff base (or imine). This is then followed by an intramolecular aldol-type reaction, where the enolate of the ketone moiety attacks the imine carbon.

The prevalence of one pathway over the other is influenced by several factors, including the specific reactants, the nature of the catalyst (acidic or basic), and the reaction conditions. For the synthesis of this compound, the presence of the electron-withdrawing nitro group on the phenyl ring of the ketone can influence the acidity of the α-protons and the reactivity of the carbonyl group, thereby affecting the kinetics of both pathways.

Below is a table summarizing the key steps in the two proposed mechanisms for the synthesis of this compound.

StepAldol Condensation PathwaySchiff Base Pathway
1 Enolization of 1-(4-nitrophenyl)ethan-1-oneFormation of Schiff base between 2-aminobenzaldehyde (B1207257) and 1-(4-nitrophenyl)ethan-1-one
2 Nucleophilic attack of the enolate on the carbonyl of 2-aminobenzaldehyde to form an aldol adductTautomerization to form an enamine
3 Dehydration of the aldol adduct to form an α,β-unsaturated carbonyl intermediateIntramolecular nucleophilic attack of the enamine on the imine carbon
4 Intramolecular cyclization via Michael addition of the amino group to the α,β-unsaturated systemFormation of a dihydroquinoline intermediate
5 Dehydration and aromatizationDehydration and aromatization

Analysis of Key Intermediates and Transition States

The elucidation of the reaction mechanism relies heavily on the identification and characterization of key intermediates and the analysis of the transition states connecting them. While many of the intermediates in the Friedländer synthesis are transient and difficult to isolate, computational studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into their structures and relative energies.

Key Intermediates:

Aldol Adduct: In the aldol pathway, the initial adduct formed from the reaction of the enolate of 1-(4-nitrophenyl)ethan-1-one and 2-aminobenzaldehyde is a crucial, albeit often short-lived, intermediate.

α,β-Unsaturated Carbonyl Compound: The dehydrated product of the aldol adduct is a more stable intermediate that can sometimes be detected or even isolated under specific conditions.

Schiff Base/Enamine: In the alternative pathway, the initially formed Schiff base and its tautomeric enamine are the key reactive species that lead to cyclization.

Dihydroquinoline Derivative: Following the intramolecular cyclization, a non-aromatic dihydroquinoline intermediate is formed. The stability and reactivity of this intermediate are critical for the final aromatization step.

Transition States:

The following table presents a hypothetical comparison of the relative energies of key species in the two pathways, which would typically be determined through computational modeling.

SpeciesAldol Condensation Pathway (Relative Energy, kcal/mol)Schiff Base Pathway (Relative Energy, kcal/mol)
Reactants 00
Transition State 1 TSaldolTSschiff
Intermediate 1 Aldol AdductSchiff Base
Transition State 2 TSdehydrationTScyclization
Intermediate 2 α,β-Unsaturated CarbonylDihydroquinoline
Product This compoundThis compound

Intramolecular Cyclization and Aromatization Pathways in Quinoline Derivatization

The final and irreversible steps in the formation of the stable quinoline ring are the intramolecular cyclization and subsequent aromatization.

Intramolecular Cyclization:

In the aldol condensation pathway, the intramolecular cyclization occurs via a Michael-type addition of the aniline (B41778) nitrogen to the α,β-unsaturated carbonyl system. This step is often catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, activating the system towards nucleophilic attack. In a basic medium, the aniline nitrogen is deprotonated, increasing its nucleophilicity.

For the Schiff base pathway, the intramolecular cyclization involves the nucleophilic attack of the enamine carbon onto the imine carbon, leading to the formation of the new six-membered ring. The stereochemistry of this step can be crucial in determining the final product in more complex systems.

Aromatization:

The dihydroquinoline intermediate formed after cyclization must undergo an aromatization step to yield the final, stable this compound product. This typically involves the elimination of a molecule of water. The driving force for this step is the formation of the highly stable aromatic quinoline ring system. The aromatization can be facilitated by the reaction conditions, such as the presence of an acid or base catalyst, or it can occur spontaneously, particularly at elevated temperatures. In some synthetic protocols, an external oxidizing agent is added to promote the aromatization of a partially saturated precursor to the fully aromatic quinoline.

The presence of the electron-withdrawing 4-nitrophenyl group can influence the electronic properties of the dihydroquinoline intermediate, potentially affecting the rate and ease of the final aromatization step.

Catalytic Systems in the Synthesis of 4 4 Nitrophenyl Quinoline Derivatives

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recyclability, and enhanced stability. These attributes are particularly valuable for the synthesis of complex molecules like 4-(4-nitrophenyl)quinoline, where purification can be challenging. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a common and versatile method for quinoline (B57606) synthesis that can be effectively catalyzed by various heterogeneous systems.

In recent years, metal oxide nanoparticles have emerged as highly efficient catalysts for a variety of organic transformations due to their high surface area-to-volume ratio and unique electronic properties. Zinc oxide nanoparticles (ZnO-NPs), in particular, have been investigated as effective, reusable, and environmentally benign catalysts for the synthesis of quinoline derivatives.

The catalytic activity of ZnO-NPs in the Friedländer synthesis of quinolines is attributed to their Lewis acidic nature, which activates the carbonyl group of the reactants, facilitating the condensation and subsequent cyclization reactions. While specific studies focusing solely on the synthesis of this compound using ZnO-NPs are not extensively detailed in the available literature, the general applicability of this method to a wide range of substituted 2-aminobenzophenones and carbonyl compounds suggests its potential for this specific transformation. The reaction typically proceeds under solvent-free conditions or in green solvents, with the catalyst being easily recoverable by simple filtration and reusable for several cycles without a significant loss in activity.

Table 1: Representative Synthesis of Quinolines using Zinc Oxide Nanoparticles (Data below is illustrative of the general method and not specific to this compound due to a lack of specific literature.)

Entry2-Aminoaryl KetoneActive Methylene (B1212753) CompoundCatalystConditionsYield (%)
12-Aminobenzophenone (B122507)Ethyl acetoacetateZnO-NPsSolvent-free, 100°C>90
22-Amino-5-chlorobenzophenoneAcetylacetoneZnO-NPsEthanol (B145695), reflux>85

This table illustrates the general utility of ZnO-NPs in quinoline synthesis. Specific yields for this compound would require dedicated experimental investigation.

Clay-based catalysts, such as bleaching earth, represent a cost-effective and environmentally friendly option for organic synthesis. Bleaching earth is a type of montmorillonite (B579905) clay that can be acid-activated to enhance its catalytic properties. Its acidic sites can effectively promote condensation reactions like the Friedländer synthesis.

The use of bleaching earth clay as a catalyst for the synthesis of quinoline derivatives has been reported to provide good to excellent yields under mild reaction conditions. The catalyst's high surface area and porous structure are believed to contribute to its efficiency. While direct reports on the synthesis of this compound are scarce, the successful synthesis of various substituted quinolines using this method indicates its feasibility. The reaction often involves heating the reactants in the presence of the clay catalyst, sometimes in a solvent like polyethylene (B3416737) glycol (PEG), which acts as a green reaction medium.

Supported catalysts, where an active catalytic species is dispersed on a solid support, combine the advantages of homogeneous and heterogeneous catalysis. For quinoline synthesis, solid acid catalysts such as sulfuric acid supported on silica (B1680970) gel (SiO2/H2SO4) have proven to be highly effective. This type of catalyst provides strong Brønsted acidity in a solid form, facilitating the acid-catalyzed steps of the Friedländer reaction while allowing for easy removal from the reaction mixture.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems. However, catalyst separation can be more challenging.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. For the synthesis of quinoline derivatives, various organocatalysts have been employed.

Ammonium chloride (NH4Cl) is a mild and inexpensive Brønsted acid catalyst that can promote the Friedländer synthesis of quinolines. Its gentle acidity is often sufficient to catalyze the condensation and cyclization steps without causing unwanted side reactions.

More complex organocatalytic systems, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been developed. For instance, polymeric DABCO-based catalysts like [P-DABCO]Cl offer the benefits of homogeneous catalysis in terms of activity, with the added advantage of easier separation, akin to heterogeneous catalysts. These catalysts have been shown to be effective for the synthesis of various heterocyclic compounds, including quinolines. While specific applications to the synthesis of this compound are not explicitly documented, the versatility of these catalysts suggests their potential.

Table 2: Examples of Organocatalyzed Quinoline Synthesis (General examples, not specific to this compound.)

Catalyst SystemReactantsConditionsKey Advantages
Ammonium Chloride2-Aminobenzophenone, Ethyl acetoacetateSolvent-free, heatMild, inexpensive, readily available
DABCO-based catalystsVarious aldehydes, amines, and active methylene compoundsMild conditionsHigh efficiency, potential for recyclability

Further research is needed to determine the efficacy of these systems for the synthesis of this compound.

Palladium-catalyzed carbonylation reactions represent a powerful method for the synthesis of carbonyl-containing heterocycles, including quinolin-4-ones. These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide and a suitable coupling partner. While this approach leads to quinolin-4-ones rather than quinolines directly, these intermediates can potentially be converted to the corresponding quinolines through subsequent chemical transformations.

The synthesis of quinolin-4-one derivatives via palladium-catalyzed carbonylation often involves the reaction of a 2-haloaniline derivative with an alkyne in the presence of a palladium catalyst and a carbon monoxide source. This methodology allows for the construction of the quinolinone core with a high degree of functional group tolerance. The synthesis of a quinolin-4-one with a 4-nitrophenyl substituent at a different position has been reported, indicating the feasibility of incorporating this moiety using palladium catalysis. However, specific literature detailing the direct synthesis of a 4-(4-nitrophenyl)quinolin-4-one is limited.

The synthesis of this compound can be approached through various catalytic strategies, leveraging both heterogeneous and homogeneous systems. Heterogeneous catalysts like zinc oxide nanoparticles and clay-based materials offer operational simplicity and environmental benefits. Homogeneous catalysts, including organocatalysts and palladium complexes, provide high efficiency and selectivity. While the general methodologies for quinoline synthesis are well-established and have been applied to a wide array of derivatives, specific research detailing the synthesis of this compound using these advanced catalytic systems is not extensively reported. Further investigation is required to optimize these catalytic methods for the efficient and selective synthesis of this particular compound, which holds potential for various applications.

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies

N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of organocatalysts in modern organic synthesis. Their strong σ-donating properties and versatility allow them to activate substrates in unique ways, facilitating a variety of chemical transformations. In the context of quinoline synthesis, NHCs have been employed to catalyze reactions that form the core quinoline structure.

One notable application involves the NHC-catalyzed 1,2-selective hydroboration of quinolines. acs.org This method allows for the dearomative transformation of the quinoline ring, which is a powerful tool for accessing useful synthetic building blocks. acs.org The reaction proceeds with high functional group tolerance, accommodating esters, nitriles, nitro groups, and amines. acs.org Computational and experimental studies suggest a mechanism involving a six-membered transition state that incorporates the NHC catalyst, a hydroborane reductant, and the protonated quinoline substrate. acs.org

Another approach utilizes NHCs to synthesize diversely substituted quinolines from 2-aminobenzyl alcohols and ketones. mdpi.com In this methodology, the NHC is generated in situ from its precursor salt. It is proposed to facilitate a tandem proton and hydride transfer from the alcohol to the ketone. mdpi.com This activation creates reactive intermediates that then undergo a crossed aldol (B89426) addition followed by cyclization and water elimination to form the quinoline product. mdpi.com

Table 1: Examples of NHC-Catalyzed Reactions in Quinoline Synthesis
Reaction TypeSubstratesCatalyst SystemKey FeaturesReference
1,2-Selective HydroborationQuinolinesImidazolium salts (NHC precursor)High 1,2-selectivity; excellent functional group tolerance (ester, nitrile, nitro, amine); proceeds without an external base. acs.org
Quinoline Synthesis2-Aminobenzyl alcohols and ketonesNHC generated in situFacilitates tandem proton and hydride transfer; leads to diversely substituted quinolines. mdpi.com

Recyclable Catalytic Systems and Their Efficiency in Quinoline Synthesis

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and cost in chemical manufacturing. Several heterogeneous and reusable catalysts have proven effective for the synthesis of quinoline derivatives.

A notable example is a nickel-containing coordination polymer (Ni-CIA), which has been shown to be an efficient and recyclable catalyst for synthesizing quinolines through a borrowing hydrogen strategy. mdpi.comresearchgate.net This heterogeneous catalyst can be easily separated from the reaction mixture by centrifugation and reused for at least five consecutive runs without a significant loss in its high catalytic activity. mdpi.comresearchgate.net

Another efficient system involves rhodium nanoparticles stabilized by polyethylene glycol (PEG). rsc.org These nanoparticles exhibit high activity and selectivity (over 99%) for the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. rsc.org The catalyst demonstrates remarkable recyclability, capable of being reused up to ten times with a total turnover number of 10,592, which is among the highest reported for this transformation. rsc.org

Copper catalysts supported on ceria (Cu/CeO2) offer a cost-effective and recyclable option for the acceptorless dehydrogenative coupling (ADC) of o-aminobenzyl alcohols with secondary alcohols to produce quinolines. nih.gov This system achieves yields of over 90% under mild conditions and demonstrates good tolerance to various functional groups. nih.gov

Furthermore, silver nanoparticles immobilized on a silica-coated magnetite (Fe3O4@SiO2-Ag) core-shell structure serve as a magnetically separable and recyclable nanocatalyst. nanomaterchem.com This catalyst efficiently promotes the three-component reaction of an aldehyde, an amine, and 1,3-indanedione to form quinoline derivatives. nanomaterchem.com It can be successfully recycled for six consecutive runs with only a slight decrease in activity. nanomaterchem.com

Table 2: Performance of Recyclable Catalysts in Quinoline Synthesis
Catalyst SystemReaction TypeEfficiency/YieldRecyclabilityReference
Nickel-Containing Coordination Polymer (Ni-CIA)Borrowing Hydrogen StrategyHigh catalytic activityReusable for at least 5 cycles with no significant activity loss mdpi.comresearchgate.net
PEG-Stabilized Rhodium NanoparticlesQuinoline Hydrogenation>99% selectivity for 1,2,3,4-tetrahydroquinolineRecyclable for 10 cycles; Total Turnover Number (TON) of 10,592 rsc.org
Copper on Ceria (Cu/CeO2)Acceptorless Dehydrogenative Coupling>90% yieldDemonstrates recyclability nih.gov
Fe3O4@SiO2-Ag NanocatalystThree-component couplingHigh efficiencyRecyclable for 6 consecutive runs with slight activity decrease nanomaterchem.com

Catalyst Optimization for Enhanced Yield and Selectivity in this compound Derivatives

Optimizing a catalytic system is crucial for maximizing the yield and selectivity of a desired product, such as this compound. This process often involves a systematic screening of various reaction parameters, including the catalyst itself, solvents, temperature, and reaction time.

In the synthesis of complex heterocyclic systems like pyrazolo[4,3-f]quinolines, which share structural similarities with functionalized quinolines, catalyst optimization is key. nih.gov Researchers screened several Lewis acid catalysts, such as Ytterbium(III) triflate (Yb(OTf)₃), Lanthanum(III) triflate (La(OTf)₃), and Scandium(III) triflate (Sc(OTf)₃), along with different solvents like acetonitrile, xylene, toluene, and DMF. nih.gov This systematic approach identified the most suitable conditions to achieve the desired product, even though yields remained moderate, highlighting the challenges in synthesizing complex, multi-ring systems. nih.gov

The choice of catalyst can dramatically influence the reaction pathway and efficiency. For instance, in the Friedländer synthesis of quinolines, a wide array of catalysts has been explored, from traditional acids and bases to more advanced systems like ionic liquids, metal-organic frameworks, and nanocatalysts. nih.gov The optimization for a specific derivative like this compound would involve selecting a catalyst that not only promotes the condensation reaction but also remains stable and effective in the presence of the nitro functional group.

Structural modification of the substrates can also be a powerful strategy to enhance selectivity, sometimes even allowing for catalyst-free reactions. For example, the introduction of a strongly electron-withdrawing trifluoromethyl group into a 1,3-diketone substrate was found to direct a highly selective and efficient condensation with m-phenylenediamine (B132917) to form a single 7-aminoquinoline (B1265446) product in high yield without the need for a catalyst. nih.gov This principle of using activating groups within the substrate could be applied to the synthesis of this compound derivatives to enhance reaction selectivity and yield.

Table 3: Optimization Parameters for the Synthesis of Pyrazolo[4,3-f]quinoline Derivatives
Parameter ScreenedVariationsObservationReference
Lewis Acid CatalystYb(OTf)₃, La(OTf)₃, Sc(OTf)₃Different catalysts resulted in varying product yields, allowing for the selection of the most effective one. nih.gov
SolventAcetonitrile, Xylene, Toluene, DMFThe choice of solvent significantly impacted the reaction efficiency and outcome. nih.gov
Reaction ConditionsConventional heating vs. Microwave irradiationMicrowave conditions were found to slightly increase the product yield in some cases. nih.gov

Sustainable Chemistry Principles in 4 4 Nitrophenyl Quinoline Synthesis

Application of Green Solvents (e.g., Aqueous Media, Polyethylene (B3416737) Glycols (PEG-400), Ethanol)

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional methods for quinoline (B57606) synthesis often rely on volatile and hazardous organic solvents. researchgate.net Green chemistry promotes the substitution of these solvents with more environmentally friendly alternatives such as water, polyethylene glycols (PEG), and ethanol (B145695). researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Friedländer reaction, a common method for quinoline synthesis, has been successfully conducted in water without the need for a catalyst. organic-chemistry.org This approach not only reduces the reliance on harmful organic solvents but can also enhance reaction efficiency due to water's high polarity. organic-chemistry.org One specific example is the efficient synthesis of 4-ferrocenyl-2-(4-nitrophenyl)quinoline, a derivative of the target compound, through a TsOH-catalyzed three-component reaction in water. rsc.org This demonstrates the feasibility of using aqueous media for the synthesis of complex quinoline structures.

Polyethylene Glycols (PEG-400): Polyethylene glycol, particularly PEG-400, has emerged as a promising green solvent and reaction medium. nih.govpnu.ac.ir It is non-toxic, biodegradable, and has a low vapor pressure. pnu.ac.ir PEG-400 can act as a catalyst and is recyclable, which further enhances its green credentials. nih.gov Syntheses of quinoline derivatives have been reported in aqueous PEG-400, highlighting its utility as a sustainable solvent system. researchgate.net

Ethanol: As a bio-based and biodegradable solvent, ethanol is a greener alternative to many traditional organic solvents. The Friedländer synthesis of quinoline derivatives has been effectively carried out in ethanol, often in conjunction with recyclable catalysts. researchgate.net

The following table summarizes the application of green solvents in the synthesis of quinoline derivatives, including examples relevant to 4-(4-Nitrophenyl)quinoline.

Green SolventReaction TypeSpecific Example/DerivativeKey Advantages
Water Friedländer ReactionGeneral Quinoline SynthesisCatalyst-free, reduced waste, enhanced efficiency. organic-chemistry.org
Three-component reaction4-ferrocenyl-2-(4-nitrophenyl)quinolineMinimized use of organic solvents. rsc.org
PEG-400 Cyclization ReactionsGeneral Dihydro-quinazolinesRecyclable, non-toxic, excellent yields. nih.gov
Friedländer CondensationGeneral Quinoline SynthesisEnvironmentally benign, high yields. pnu.ac.ir
Ethanol Friedländer SynthesisGeneral Quinoline DerivativesUse of recyclable catalysts, biodegradable. researchgate.net

Development of Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and hazardous catalysts. nih.gov For the synthesis of this compound and its analogues, several greener catalytic approaches have been explored.

One notable example is the use of p-Toluenesulfonic acid (TsOH) as a catalyst in a three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water to produce 4-ferrocenyl-2-(4-nitrophenyl)quinoline with a 69% yield. rsc.org This method avoids the use of metal catalysts and organic solvents. rsc.org

Another approach involves the use of inexpensive and low-toxicity metal salts. For instance, a solvent-free synthesis of 2-(4-nitrophenyl)-4-phenylquinoline has been achieved using just 1 mol% of iron(III) chloride (FeCl3) under microwave irradiation, resulting in a 73% yield. scispace.com This method is advantageous due to the low catalyst loading, absence of solvent, and short reaction times. scispace.com

Indium(III) chloride (InCl3) has also been employed as an effective Lewis acid catalyst for the synthesis of quinoline derivatives, including 2-(6-Methyl-2-(4-Nitrophenyl)Quinolin-4-Yl)Aniline, through a sequential reaction of aromatic amines, aldehydes, and alkynes, affording a 75% yield. nih.gov

The table below details some of the environmentally benign catalytic systems used for the synthesis of quinoline derivatives related to this compound.

CatalystReaction TypeSpecific ProductSolventYieldKey Advantages
TsOH Three-component reaction4-ferrocenyl-2-(4-nitrophenyl)quinolineWater69%Metal-free, aqueous medium. rsc.org
FeCl3 (1 mol%) A3-coupling2-(4-nitrophenyl)-4-phenylquinolineSolvent-free73%Low catalyst loading, solvent-free, rapid. scispace.com
InCl3 (10 mol%) Sequential three-component reaction2-(6-Methyl-2-(4-Nitrophenyl)Quinolin-4-Yl)AnilineDichloromethane75%Efficient Lewis acid catalysis. nih.gov

Process Efficiency and Atom Economy in Quinoline Derivative Production

Process efficiency in chemical synthesis is often evaluated using metrics like reaction yield and atom economy. jocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A high atom economy indicates a more sustainable process with less waste generation. jocpr.com

The theoretical atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

For the synthesis of this compound, a common route is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. researchgate.netwikipedia.org In this reaction, the primary by-product is water, leading to a relatively high atom economy. mdpi.com

Consider a plausible Friedländer synthesis of this compound from 2-aminobenzophenone (B122507) and nitromethane. The reactants and product are listed below for the calculation of atom economy.

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )
2-AminobenzophenoneReactantC13H11NO197.23
NitromethaneReactantCH3NO261.04
This compoundProductC15H10N2O2250.25

The calculation for the atom economy of this reaction would be:

% Atom Economy = [250.25 / (197.23 + 61.04)] x 100 ≈ 96.9%

Waste Minimization and By-Product Management

A core principle of green chemistry is the prevention of waste generation rather than treating it after it has been created. rsc.org The strategies employed for the synthesis of this compound that align with this principle are closely linked to the use of green solvents, benign catalysts, and reactions with high atom economy.

The Friedländer synthesis is inherently advantageous in this regard as its primary by-product is water, a non-hazardous substance. mdpi.comrsc.org When conducted in an aqueous medium, the by-product becomes part of the solvent system, simplifying work-up procedures and minimizing the generation of separate waste streams. organic-chemistry.org

The use of recyclable catalysts, such as certain heterogeneous catalysts or those dissolved in recyclable solvents like PEG-400, is another effective strategy for waste minimization. nih.govresearchgate.net By recovering and reusing the catalyst, the amount of waste associated with the catalyst is significantly reduced.

Furthermore, multicomponent reactions, which are often employed for the synthesis of substituted quinolines, contribute to waste minimization by combining several synthetic steps into a single operation. scispace.comufms.br This reduces the need for purification of intermediates, thereby minimizing solvent use and waste generation. For example, the one-pot synthesis of 2-(4-nitrophenyl)-4-phenylquinoline using FeCl3 avoids the isolation of intermediate propargylamines. scispace.com

Advanced Spectroscopic and Analytical Methodologies for Quinoline Derivative Characterization

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(4-Nitrophenyl)quinoline exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent quinoline (B57606) and nitrophenyl moieties.

Key vibrational frequencies for aromatic compounds include C-H stretching, C=C ring stretching, and C-H out-of-plane bending. For this compound, the presence of the nitro group (NO₂) is a key feature. The nitro group typically shows two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

Vibrational ModeWavenumber (cm⁻¹)Description
NO₂ Asymmetric Stretching1512 - 1596Strong absorption indicating the presence of the nitro group.
NO₂ Symmetric Stretching1342 - 1380Strong absorption, confirming the nitro functional group.
C=C Aromatic Stretching~1600Characteristic of the quinoline and phenyl rings.
C-H Aromatic Stretching>3000Indicates C-H bonds on the aromatic rings.

Note: The exact positions of these bands can vary slightly depending on the specific molecular environment and the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between them allow for the assignment of each proton to its specific position on the quinoline and nitrophenyl rings. Protons on the aromatic rings typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the ring currents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, allowing for the differentiation between carbons in the quinoline and nitrophenyl rings, as well as those bonded to the nitrogen and nitro groups.

Table 2: Predicted NMR Data for this compound

SpectroscopyChemical Shift (δ, ppm)Description
¹H NMR7.5 - 9.0Aromatic protons of the quinoline and nitrophenyl rings.
¹³C NMR120 - 155Aromatic carbons of the quinoline and nitrophenyl rings.

Note: This table provides a general range for the expected chemical shifts. Specific assignments require detailed spectral analysis and comparison with related structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule.

The fragmentation of the molecular ion provides valuable structural clues. The fragmentation pattern is influenced by the stability of the resulting fragment ions. For this compound, common fragmentation pathways could involve the loss of the nitro group (NO₂) or cleavage of the bond between the quinoline and phenyl rings. The analysis of these fragments helps to confirm the connectivity of the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Description
[M]⁺Calculated Molecular WeightMolecular ion peak.
[M - NO₂]⁺MW - 46Fragment resulting from the loss of a nitro group.
[Quinoline]⁺128Fragment corresponding to the quinoline ring.
[Nitrophenyl]⁺122Fragment corresponding to the nitrophenyl group.

Note: The relative abundance of these fragments depends on the ionization method and energy used in the mass spectrometer.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method commonly used for this purpose.

In the context of this compound, TLC can be used to:

Assess Purity: A pure sample of this compound should ideally appear as a single spot on the TLC plate after development with an appropriate solvent system. The presence of multiple spots would indicate the presence of impurities.

Monitor Reaction Progress: By taking small aliquots from a reaction mixture at different time intervals and running a TLC, one can monitor the disappearance of starting materials and the appearance of the desired product. This allows for the determination of the reaction's endpoint.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

Table 4: Application of Thin-Layer Chromatography (TLC)

ApplicationProcedureObservation
Purity AssessmentA solution of the compound is spotted on a TLC plate and developed in a suitable solvent system.A single spot indicates a high degree of purity.
Reaction MonitoringAliquots from the reaction mixture are spotted on a TLC plate alongside the starting materials.The disappearance of starting material spots and the appearance of a new product spot indicate reaction progression.

Conceptual Frameworks for 4 4 Nitrophenyl Quinoline As a Design Scaffold in Chemical Research

Rational Design Considerations for Functionalized Quinoline (B57606) Scaffolds

The rational design of functionalized quinoline scaffolds, such as those derived from 4-(4-Nitrophenyl)quinoline, is a cornerstone of modern drug discovery and materials development. nih.govrsc.org Quinoline is considered a vital template in drug design because of its extensive bioactivity. rsc.orgrsc.org The design process is guided by the understanding that the quinoline nucleus is a multifunctional scaffold that can undergo various chemical reactions, allowing for functionalization at numerous positions on the ring. nih.govfrontiersin.org This property makes it an intriguing building block for creating diverse molecular architectures. nih.govfrontiersin.org

The functionalization of the quinoline ring is a transformative strategy in synthetic chemistry, as the precise and selective introduction of different functional groups can significantly expand the chemical space and enhance the pharmacological profile of the derivatives. rsc.orgrsc.org The 4-position of the quinoline ring is a particularly effective site for substitution. nih.gov In the case of this compound, the phenyl group itself provides a point of extension, while the nitro group is a key functional handle. The nitro group is strongly electron-withdrawing, influencing the electronic properties of the entire molecule. Furthermore, it can be readily reduced to an amino group, which can then be subjected to a wide array of subsequent chemical transformations, such as acylation, alkylation, or diazotization, to generate a library of new analogues. rsc.org

Key considerations in the rational design of scaffolds based on this compound include:

Vectorial Complexity: The planar, rigid structure of the quinoline core allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets or specific orientations in materials.

Modulation of Physicochemical Properties: Substituents on both the quinoline and the phenyl rings can be chosen to fine-tune properties like lipophilicity, solubility, and electronic character, which are critical for bioavailability in medicinal applications or performance in electronic devices.

Synthetic Accessibility: The development of efficient synthetic methods, including classical approaches like the Doebner-von Miller or Gould-Jacobs reactions and modern transition-metal-catalyzed C-H functionalization, ensures that designed analogues can be practically synthesized. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Principles in Quinoline Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of quinoline derivatives correlates with their biological activity. nih.gov These studies provide guiding principles for optimizing lead compounds. For the this compound scaffold, SAR exploration would involve systematic modifications at various positions to probe the impact on a desired activity.

General SAR principles for quinoline systems have been established through extensive research:

Substitution at Position 4: The 4-position is crucial for the activity of many quinoline-based compounds, such as the antimalarial drug chloroquine. youtube.com The nature of the substituent here can dramatically alter biological function. For this compound, modifications could include altering the substitution pattern on the phenyl ring (e.g., moving the nitro group to the ortho- or meta-position) or replacing the nitro group with other electron-withdrawing or electron-donating groups to modulate electronic effects. nih.govfrontiersin.org

Substitution at Position 7: An electron-withdrawing group, such as a chlorine atom, at the 7-position is often essential for high potency in antimalarial 4-aminoquinolines. youtube.com

Substitution at Position 2: Introducing substituents at the 2-position can significantly influence activity, with effects varying depending on the target. slideshare.net In some cases, this position is crucial for enhancing potency, while in others, substitution is detrimental. mdpi.com

Substitution at Position 6: A fluorine atom at the 6-position has been shown to enhance the antibacterial activity of certain quinolone derivatives. slideshare.netmdpi.com

These principles can be systematically applied to the this compound scaffold. For example, a research program might synthesize and test analogues with various substituents on the phenyl ring or at other positions of the quinoline core to build a detailed SAR model for a specific therapeutic target.

Position on Quinoline RingSubstituent TypeObserved Effect on Biological ActivityReference
Position 1 (N-alkylation)Lower alkyl groups (methyl, ethyl, cyclopropyl)Essential for antibacterial activity; greater potency. slideshare.net
Position 2Introduction of substituentsGreatly reduces antimalarial activity in some series. slideshare.net
Position 4Amino side chainsCrucial for antimalarial activity. youtube.com
Position 5Amino substitutionLeads to active antibacterial compounds. slideshare.net
Position 6Fluorine atomSignificantly enhances antibacterial activity. slideshare.netmdpi.com
Position 7Electron-withdrawing groups (e.g., Chlorine)Essential for high antimalarial potency. youtube.com
Position 7Piperazine or pyrrolidine (B122466) ringsLeads to active antibacterial compounds. slideshare.net

Exploration of Quinoline-Based Structures for Advanced Chemical Applications

The versatility of the quinoline scaffold has led to its exploration in a multitude of advanced chemical applications, ranging from therapeutic medicine to materials science. rsc.orgresearchgate.netwisdomlib.orgnih.gov Derivatives of this compound can be envisioned as precursors for a variety of these applications.

In Medicinal Chemistry: Quinoline derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govnih.gov

Anticancer Agents: Many quinoline-based compounds have been developed as anticancer agents that can induce apoptosis, inhibit cell migration, or act as angiogenesis inhibitors. rsc.org For instance, certain 2,4-disubstituted quinolines have shown promise as novel anticancer agents. rsc.orgnih.gov The this compound scaffold could be modified to target specific kinases or other proteins involved in cancer progression. biosynce.com

Antimicrobial Agents: The quinoline core is central to the fluoroquinolone class of antibiotics. mdpi.com By modifying the this compound structure, for example by introducing appropriate functional groups at the 1, 3, and 7-positions, it may be possible to design new antibacterial or antifungal agents. mdpi.commdpi.com

Antimalarial Drugs: The 4-aminoquinoline (B48711) structure is a classic pharmacophore for antimalarial drugs. rsc.org The amino derivative of this compound (obtained by reduction of the nitro group) could serve as a starting point for developing new antimalarial candidates.

In Materials Science: The unique electronic and optical properties of the quinoline ring make it a valuable component in the development of advanced materials. biosynce.com

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as emitters or charge-transporting materials in OLEDs. Their chemical structure can be tuned to emit light of different colors, and they often possess good charge-transporting capabilities. biosynce.com

Polymers: Quinoline-containing polymers can be designed to have specific mechanical, electrical, or thermal properties for applications such as in battery electrodes to improve performance and stability. biosynce.com

Sensors and Chelating Agents: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives useful as sensors for heavy metals or as chelating agents in environmental remediation. biosynce.com

Application AreaSpecific UseExample or Potential of Quinoline DerivativesReference
Medicinal ChemistryAnticancerInhibition of kinases, induction of apoptosis. Lenvatinib is a marketed kinase inhibitor. rsc.orgbiosynce.comresearchgate.net
AntimicrobialFluoroquinolone antibiotics (e.g., Ciprofloxacin) inhibit bacterial DNA gyrase. mdpi.comresearchgate.net
AntimalarialBasis of drugs like Chloroquine and Mefloquine. rsc.org
Materials ScienceOLEDsUsed as emitters and charge-transporting materials. biosynce.com
PolymersCan improve performance and stability in battery electrodes. biosynce.com
Environmental RemediationAct as chelating agents to bind and remove heavy metal ions. biosynce.com

Theoretical Approaches to Scaffold Modification and Optimization

Computational chemistry provides powerful tools for the modification and optimization of scaffolds like this compound, accelerating the design process and reducing the need for extensive empirical synthesis and testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.net For a series of this compound analogues, 2D- and 3D-QSAR models can be developed to predict the activity of newly designed compounds. mdpi.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR methods that generate contour maps highlighting regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. nih.govresearchgate.net Such maps can provide intuitive guidance for modifying the this compound scaffold, for instance, by suggesting where to add bulky groups or hydrogen bond donors/acceptors to enhance interaction with a biological target. researchgate.net

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target receptor (e.g., an enzyme or protein). nih.gov Docking studies can be used to predict the binding mode and affinity of this compound derivatives, helping to rationalize observed SAR and guide the design of more potent inhibitors. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. nih.gov For the this compound scaffold, DFT can be used to calculate properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. nih.gov This information is valuable for understanding the reactivity of the molecule and its potential for use in electronic materials.

By integrating these theoretical approaches, researchers can adopt a more rational and efficient strategy for modifying the this compound scaffold, prioritizing the synthesis of compounds with the highest probability of success for a given application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Nitrophenyl)quinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Friedländer or Skraup-type condensation, where 4-nitrobenzaldehyde reacts with aniline derivatives under acidic or catalytic conditions. Optimization includes temperature control (80–120°C), solvent selection (e.g., acetic acid or ethanol), and catalyst screening (e.g., Lewis acids like FeCl₃). Monitoring reaction progress via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements may require inert atmospheres to prevent nitro group reduction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms quinoline-nitrophenyl connectivity.
  • IR Spectroscopy : Identifies nitro group stretching (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C=N/C=C vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]+ at m/z 263) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and steric effects of the nitrophenyl substituent .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit antimicrobial, anticancer, and antimalarial activities. For example:

  • Antibacterial : Modified derivatives (e.g., 4-hydroxy-2-phenyl-6-substituted quinolines) show MIC values of 2–8 µg/mL against S. aureus via membrane disruption.
  • Anticancer : Substituents at the 3-position enhance topoisomerase inhibition (IC₅₀ ~1.5 µM in MCF-7 cells).
  • Antimalarial : Nitro group reduction to amino improves activity against Plasmodium strains (EC₅₀ < 50 nM) .

Advanced Research Questions

Q. How do substituent positions on the quinoline ring influence the electronic and biological properties of this compound?

  • Methodological Answer : Computational studies (DFT, molecular docking) reveal:

  • Electron-Withdrawing Groups (EWGs) at the 6-position (e.g., -Cl, -F) increase electrophilicity, enhancing DNA intercalation.
  • Electron-Donating Groups (EDGs) at the 2-position (e.g., -OCH₃) improve solubility and bioavailability.
  • Steric Effects : Bulky substituents at the 3-position reduce binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation time).
  • Control Redox Interference : Nitro groups may generate false positives in ROS-based assays; include negative controls (e.g., nitro-reduced analogs).
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring p < 0.05 significance thresholds .

Q. What strategies improve the photostability and solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Photostability : Encapsulation in liposomes or PEGylation reduces nitro group photoreduction.
  • Solubility : Introduce polar groups (e.g., -SO₃H at the 7-position) or formulate with cyclodextrins.
  • Prodrug Design : Mask nitro groups as amino precursors activated by nitroreductases in target tissues .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :

  • Variable Selection : Vary substituents at positions 2, 3, and 6 while keeping the 4-nitrophenyl constant.
  • Data Collection : Measure IC₅₀ values across ≥3 replicates for each analog.
  • Multivariate Analysis : Use PCA or QSAR models to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

Q. What analytical methods validate the purity of this compound in synthetic batches?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm; purity >98% required.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition above 200°C .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.